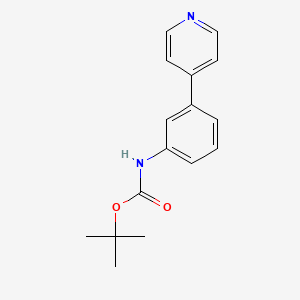

Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-pyridin-4-ylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)18-14-6-4-5-13(11-14)12-7-9-17-10-8-12/h4-11H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJRICYVCYDHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

This method involves treating 3-(pyridin-4-yl)aniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical procedure includes:

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Temperature: 0°C to room temperature

-

Workup: Sequential washes with aqueous NH₄Cl, NaHCO₃, and brine, followed by drying over Na₂SO₄.

Example Protocol

Yield and Purity

Suzuki-Miyaura Coupling of Boc-Protected Intermediates

Synthetic Route Overview

For cases where 3-(pyridin-4-yl)aniline is inaccessible, a Suzuki coupling strategy enables the introduction of the pyridinyl group post-Boc protection:

Detailed Reaction Steps

Step 1: Boc Protection of 3-Bromoaniline

Step 2: Suzuki Coupling

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: THF/H₂O (4:1)

Workup: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Performance Metrics

Comparative Analysis of Methods

| Parameter | Direct Protection | Suzuki Coupling Route |

|---|---|---|

| Starting Material | 3-(Pyridin-4-yl)aniline | 3-Bromoaniline |

| Reaction Steps | 1 | 2 |

| Typical Yield | 85–92% | 60–65% |

| Key Challenge | Availability of aniline | Pd catalyst cost |

| Purification Complexity | Low | Moderate |

Reaction Optimization Insights

Solvent Effects

Catalytic Enhancements

-

DMAP Acceleration: Adding DMAP (0.1 equiv) reduces reaction time from 18 h to 4 h in THF.

-

Pd Ligand Screening: Biphenylphosphine ligands increase Suzuki coupling efficiency to 82% yield.

Characterization and Analytical Data

Spectroscopic Profiles

Purity Assessment

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted phenyl and pyridinyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Research

Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate has been investigated for its potential as a therapeutic agent against cancer. Studies indicate that derivatives of this compound can inhibit specific protein interactions crucial for cancer cell proliferation. For instance, research on KRAS mutations highlights how modifications to the compound can enhance its binding affinity to target proteins involved in oncogenic pathways .

B. Anti-inflammatory Activity

Research has shown that related carbamate compounds exhibit significant anti-inflammatory properties. A series of new derivatives were synthesized and evaluated for their ability to reduce inflammation in vivo, demonstrating promising results comparable to standard anti-inflammatory drugs like indomethacin . This suggests that this compound could be a candidate for further development in treating inflammatory diseases.

C. Neuroprotective Effects

Neuroprotective studies have explored the efficacy of this compound in models of neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to inhibit amyloid-beta aggregation suggests potential applications in preventing or treating neurodegeneration .

Biological Research Applications

A. Enzyme Interaction Studies

The unique structure of this compound allows it to serve as a probe in biochemical assays to study enzyme interactions. Its interactions with specific enzymes can provide insights into metabolic pathways and the development of enzyme inhibitors.

B. Drug Development

The compound is being explored as a building block for synthesizing more complex molecules with potential therapeutic effects. Its role as a precursor in the synthesis of pharmaceuticals underscores its significance in drug development pipelines .

Industrial Applications

A. Chemical Synthesis

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it a valuable component in various chemical processes, including the production of functionalized polymers .

B. Agricultural Chemistry

The compound's derivatives are also being assessed for their potential use in agrochemicals, particularly as herbicides or pesticides due to their biological activity against plant pathogens . This application could lead to the development of more effective agricultural products.

Table 1: Summary of Biological Activities

| Compound Derivative | Activity Type | Reference |

|---|---|---|

| Compound A | Anti-inflammatory | |

| Compound B | Anticancer | |

| Compound C | Neuroprotective |

Table 2: Synthesis Routes

Mechanism of Action

The mechanism of action of tert-butyl (3-(pyridin-4-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl and pyridinyl rings can engage in π-π interactions and hydrogen bonding with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Findings :

- Positional Isomerism : The pyridin-4-yl vs. pyridin-3-yl substitution (as in ) alters electronic properties, influencing binding affinity in kinase inhibitors.

- Substituent Effects: Fluorine substitution (e.g., in ) enhances metabolic stability and bioavailability compared to non-halogenated analogues.

- Heterocyclic Complexity : Compounds like the chloropyrimido-oxazine derivative () exhibit higher molecular weights and modified solubility due to extended conjugation.

Key Findings :

Table 3: Comparative Physicochemical Data

Biological Activity

Tert-butyl (3-(pyridin-4-yl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H20N2O2

- Molecular Weight : 272.35 g/mol

- CAS Number : Not specified in the sources, but it is a recognized compound in chemical databases.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. This interaction can modulate enzyme activities and influence cellular pathways. The compound's structure allows it to fit into binding sites on enzymes or receptors, potentially leading to inhibition or activation of specific biological processes.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could have implications for drug development targeting diseases such as cancer or neurodegenerative disorders.

- Antiviral Properties : Some studies suggest that derivatives containing similar carbamate structures have shown antiviral potency against viruses like SARS-CoV-2, highlighting the potential for this compound in antiviral drug development .

- Neuroprotective Effects : In vitro studies have shown that compounds with similar structures can provide protective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Study 1: Antiviral Activity

A study focused on the antiviral properties of carbamate derivatives found that compounds with a similar structural framework demonstrated significant inhibition of viral replication in vitro. The presence of a tert-butyl group was crucial for enhancing cellular uptake and bioactivity against viral targets .

Study 2: Neuroprotection

In a model assessing the neuroprotective effects against amyloid beta-induced cytotoxicity, this compound exhibited moderate protective activity in astrocytes. The compound reduced levels of inflammatory markers and oxidative stress indicators, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3-(pyridin-4-yl)phenyl)carbamate, and how can reaction conditions be optimized?

- Methodology :

- Starting Materials : Begin with a pyridine-containing phenylamine derivative. For example, 3-(pyridin-4-yl)aniline can be reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP .

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to minimize hydrolysis .

- Temperature : Reactions typically proceed at room temperature (20–25°C) over 12–24 hours. Monitor progress via TLC or LC-MS.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water yields high-purity product .

Q. What safety precautions are essential when handling This compound?

- Handling Protocol :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors. Ensure local exhaust ventilation is operational .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (e.g., N95 masks) .

- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents to prevent decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : and NMR confirm the carbamate group (e.g., Boc tert-butyl protons at ~1.4 ppm) and pyridyl aromatic protons (8.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] expected for CHNO: 271.1441) .

- IR Spectroscopy : Detect carbamate C=O stretching (~1680–1720 cm) and pyridyl C-N vibrations (~1600 cm) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXT resolve the crystal structure of This compound?

- Protocol :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation). SHELXT automates space-group determination and initial structure solution via dual-space algorithms .

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. For example, analyze carbamate torsion angles to confirm conformational stability .

- Validation : Cross-validate with Mercury software (CCDC) to visualize packing interactions and hydrogen-bond networks .

Q. How to address contradictions between NMR and crystallographic data for this compound?

- Analytical Strategy :

- Dynamic Effects : NMR may average conformers in solution, while crystallography captures a static structure. Compare -NMR coupling constants with crystallographic torsion angles to identify dynamic groups .

- Polymorphism : If multiple crystal forms exist (e.g., different hydrogen-bonding motifs), use differential scanning calorimetry (DSC) to detect phase transitions .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

- Experimental Design :

- Activating Groups : Introduce electron-withdrawing substituents (e.g., nitro or cyano) on the phenyl ring to enhance electrophilicity at the carbamate site .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/DCM) to accelerate reactions .

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps .

Q. How to design biological activity studies for This compound in kinase inhibition?

- Methodology :

- Target Selection : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Compare IC values with known inhibitors .

- Docking Studies : Use AutoDock Vina to model interactions between the pyridyl group and kinase ATP-binding pockets. Validate with mutagenesis (e.g., Ala-scanning) .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.